5-(2-吡啶基)-1H-四唑

描述

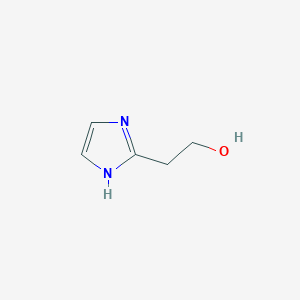

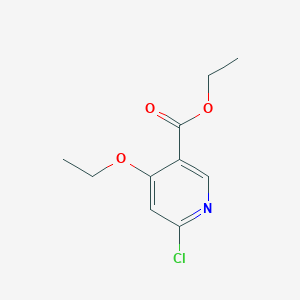

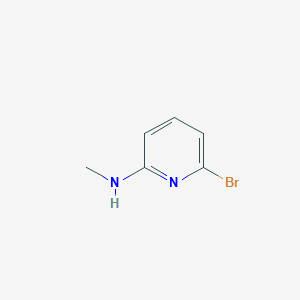

5-(2-Pyridyl)-1H-Tetrazole is a heterocyclic compound that features a tetrazole ring fused with a pyridine ring

科学研究应用

5-(2-Pyridyl)-1H-Tetrazole has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Medicine: Research is ongoing into its use as a pharmacophore in the design of new therapeutic agents.

Industry: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials.

作用机制

Target of Action

Tetrazole derivatives have been reported to exhibit a wide range of biological activities .

Mode of Action

Tetrazole compounds are known to mimic the carboxylate group in bioactive molecules, which can lead to interactions with various biological targets .

Biochemical Pathways

Tetrazole derivatives have been reported to influence a variety of biological processes, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Pharmacokinetics

The pharmacokinetics of similar tetrazole derivatives have been investigated .

Result of Action

Tetrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

生化分析

Biochemical Properties

The biochemical properties of 5-(2-Pyridyl)-1H-Tetrazole are largely unexplored. It has been used in the synthesis of various complexes, indicating its potential to interact with a variety of enzymes, proteins, and other biomolecules

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 5-(2-Pyridyl)-1H-Tetrazole at different dosages in animal models have not been extensively studied

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Pyridyl)-1H-Tetrazole typically involves the cyclization of 2-cyanopyridine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: 5-(2-Pyridyl)-1H-Tetrazole can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions to yield various derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl-tetrazole oxides, while reduction can produce various pyridyl-tetrazole derivatives.

相似化合物的比较

- 2-(2-Pyridyl)-1H-Tetrazole

- 3-(2-Pyridyl)-1H-Tetrazole

- 4-(2-Pyridyl)-1H-Tetrazole

Uniqueness: 5-(2-Pyridyl)-1H-Tetrazole is unique due to its specific position of the pyridyl group, which influences its chemical reactivity and coordination behavior. This positional difference can lead to variations in the stability and properties of the resulting complexes, making it distinct from its isomers.

属性

IUPAC Name |

2-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c1-2-4-7-5(3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWXEEDCMLEVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313182 | |

| Record name | 5-(2-Pyridyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33893-89-9 | |

| Record name | 33893-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Pyridyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(1H-Tetrazol-5-yl)pyridine a versatile ligand in coordination chemistry?

A1: 2-(1H-Tetrazol-5-yl)pyridine exhibits versatile coordination behavior due to the presence of two distinct nitrogen donor sites: the pyridine nitrogen and the tetrazole nitrogen. This allows it to bind to various metal centers, forming diverse structural motifs like mononuclear, dinuclear, and even triangular metallacalix[3]arenes. [] This versatility makes it valuable for designing metal-organic frameworks (MOFs) and other supramolecular architectures. [, ]

Q2: Can 2-(1H-Tetrazol-5-yl)pyridine and its derivatives act as sensors?

A3: Yes, complexes utilizing 2-(1H-Tetrazol-5-yl)pyridine derivatives, specifically 6-(1H-tetrazol-5-yl)-2,2'-bipyridine, have shown potential as multifunctional sensors. For instance, a Pb2+ complex incorporating this ligand exhibited temperature-dependent luminescence and sensitivity to volatile amines and acids, suggesting its potential for sensing applications. []

Q3: How do modifications to the 2-(1H-Tetrazol-5-yl)pyridine structure affect its luminescent properties?

A4: Studies demonstrate that modifications like methylation of the tetrazole ring or replacing the pyridine with pyrazine can significantly influence the ligand's π-accepting ability. [] This, in turn, impacts the quantum yield, lifetime, and absorption spectrum of ruthenium (Ru) complexes containing these modified ligands. []

Q4: What role does 2-(1H-Tetrazol-5-yl)pyridine play in developing blue-emitting phosphorescent materials?

A5: 2-(1H-Tetrazol-5-yl)pyridine has proven valuable in designing efficient blue-emitting Iridium(III) complexes. [, ] By serving as an ancillary ligand alongside cyclometalated ligands, it contributes to fine-tuning the emission wavelength and achieving high photoluminescence quantum yields in the blue region. [, ]

Q5: How does the position of the nitrogen donor atom in isomeric 5-(x-pyridyl)-1H-tetrazole ligands (x = 2, 4) influence the assembly of polyoxometalate-based compounds?

A6: Research indicates that the position of the nitrogen donor atom in isomeric ligands significantly impacts the resulting structure of polyoxometalate-based compounds. [, ] For instance, using 5-(2-pyridyl)-1H-tetrazole led to the formation of compounds containing multinuclear copper clusters and one-dimensional chains, while 5-(4-pyridyl)-1H-tetrazole yielded frameworks with infinite silver-ligand chains. [] This highlights the crucial role of ligand design in controlling the structural features of resulting materials.

Q6: Can 2-(1H-Tetrazol-5-yl)pyridine and its derivatives be used in biological applications?

A7: Yes, studies have explored the biological activities of 2-(1H-Tetrazol-5-yl)pyridine derivatives. For example, copper(II) complexes containing pendant arm-pyridyltetrazole ligands have demonstrated promising DNA binding and cleavage activities, along with cytotoxic effects against cancer cell lines. [] This indicates their potential as therapeutic agents, warranting further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

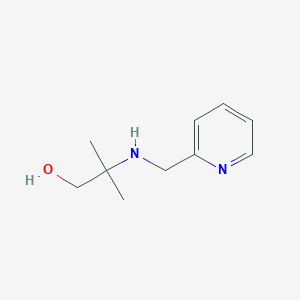

![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)

![7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)